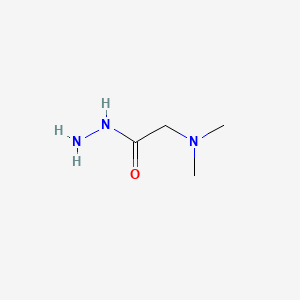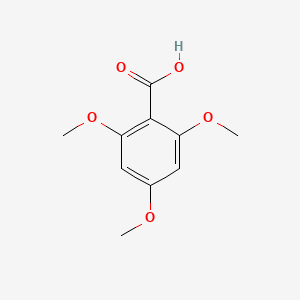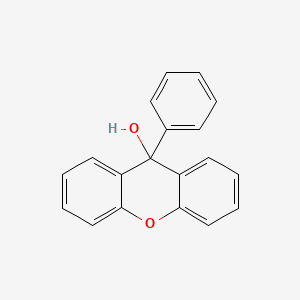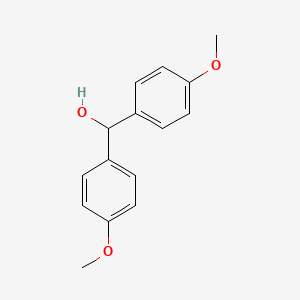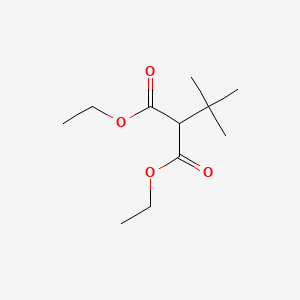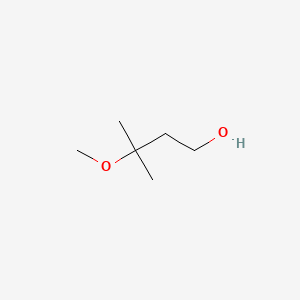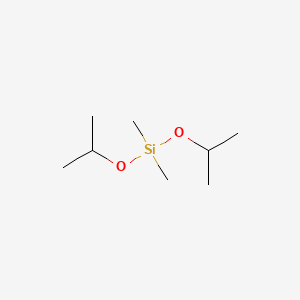
Diisopropoxydimethylsilane
Übersicht
Beschreibung
Diisopropoxydimethylsilane is an organosilicon compound used in a variety of applications . It is a colorless liquid with a sweet odor, and is used as a solvent in organic synthesis, as a catalyst in polymerization reactions, and as a reagent in various other chemical reactions.
Synthesis Analysis
Diisopropoxydimethylsilane can be synthesized through various methods . One such method involves the reaction with sodium isopropylate in isopropyl alcohol at 60 degrees Celsius for 3 hours .Molecular Structure Analysis
The molecular formula of Diisopropoxydimethylsilane is C8H20O2Si . It has an average mass of 176.329 Da and a monoisotopic mass of 176.123260 Da .Physical And Chemical Properties Analysis
Diisopropoxydimethylsilane has a density of 0.8±0.1 g/cm^3, a boiling point of 165.2±8.0 °C at 760 mmHg, and a vapour pressure of 2.5±0.3 mmHg at 25°C . It has a molar refractivity of 51.2±0.3 cm^3, a polar surface area of 18 Å^2, and a molar volume of 209.8±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Diisopropoxydimethylsilane is a chemical compound that can be used in various scientific fields . It’s often used as a building block in chemistry, particularly in the synthesis of other complex molecules .
In addition, silica-based nanoparticles, which could potentially be derived from silane compounds like Diisopropoxydimethylsilane, have been extensively studied for their applications in various fields . These include advanced catalysis, drug delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
-
Silane-Based Polymer Coatings
- Application: Diisopropoxydimethylsilane is used in the development of silane-based polymer coatings .
- Method: It’s used in the fabrication of coatings that are easy to handle, inexpensive, and have high designing capability .
- Results: The use of Diisopropoxydimethylsilane in these applications allows for the creation of coatings that are resistant to ultraviolet light and heat .
-
On-Surface Synthesis
- Application: Diisopropoxydimethylsilane is used in on-surface synthesis of silole derivatives and nanoribbon structures .
- Method: It’s used in the coupling between silicon atoms and brominated phenyl groups at the ortho position on Au(111) .
- Results: This method allows for the creation of nanostructures with a variety of functionalities .
Safety And Hazards
The safety data sheet for Diisopropoxydimethylsilane indicates that it may be harmful if swallowed . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
Eigenschaften
IUPAC Name |
dimethyl-di(propan-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-7(2)9-11(5,6)10-8(3)4/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXCAJONOPIXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204309 | |
| Record name | Diisopropoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropoxydimethylsilane | |
CAS RN |
5575-49-5 | |
| Record name | Dimethylbis(1-methylethoxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5575-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropoxydimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005575495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



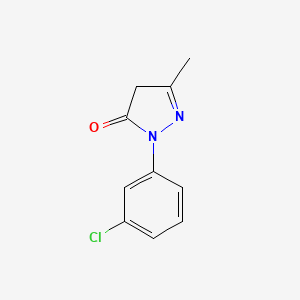
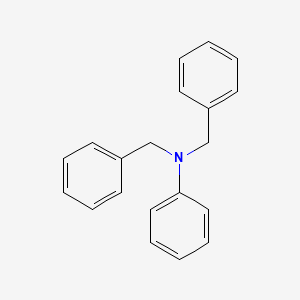
![N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B1582439.png)




